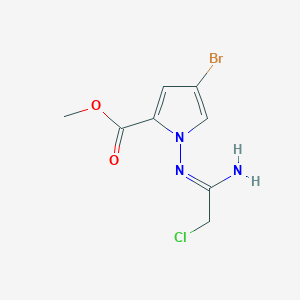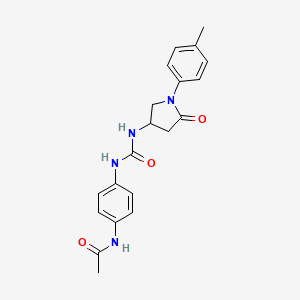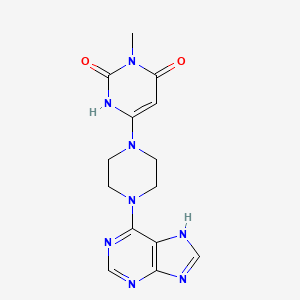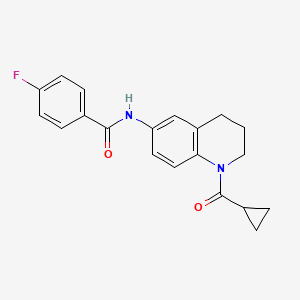
N1-isopropyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-isopropyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a compound with a diverse range of applications in scientific research and industrial processes. This article delves into the preparation methods, chemical reactions, research applications, mechanism of action, and comparison with similar compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-isopropyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves a multi-step process. Key steps include the formation of the oxazinan ring and the introduction of the mesitylsulfonyl and isopropyl groups. Specific conditions such as temperature, solvents, and catalysts are crucial for the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound requires large-scale reactors and precise control over reaction conditions to ensure consistency and quality. Common methods include batch and continuous-flow processes, with monitoring systems to control parameters like temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
N1-isopropyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide undergoes various chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Performed using agents such as potassium permanganate or hydrogen peroxide under acidic or neutral conditions.
Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conducted with halides or nucleophiles, often requiring catalysts or specific solvents.
Major Products
Depending on the reaction type, major products can include oxidized derivatives, reduced forms, or substituted analogs, each with unique properties and applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of other complex molecules and materials. It serves as a building block in organic synthesis, enabling the construction of a variety of chemical structures.
Biology
Biologically, N1-isopropyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is explored for its potential in drug development, particularly due to its interactions with specific enzymes and receptors.
Medicine
In medicine, the compound shows promise in therapeutic applications, including as an active pharmaceutical ingredient (API) for treating certain conditions. Its precise effects and efficacy are subjects of ongoing research.
Industry
Industrially, it is utilized in the production of advanced materials, coatings, and specialty chemicals. Its unique properties make it valuable in enhancing product performance and durability.
Mécanisme D'action
The mechanism by which N1-isopropyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and cellular pathways. These interactions can modulate biological processes, leading to its varied applications.
Comparaison Avec Des Composés Similaires
When compared with similar compounds, N1-isopropyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide stands out due to its specific structural features and reactivity profile. Similar compounds include other oxalamide derivatives and mesitylsulfonyl-containing molecules, but the unique combination of isopropyl and oxazinan components enhances its versatility and effectiveness.
Conclusion
This compound is a compound of significant interest across various scientific disciplines Its synthesis, reactivity, and broad range of applications underscore its importance in research and industry
Propriétés
IUPAC Name |
N'-propan-2-yl-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O5S/c1-12(2)21-19(24)18(23)20-11-16-22(7-6-8-27-16)28(25,26)17-14(4)9-13(3)10-15(17)5/h9-10,12,16H,6-8,11H2,1-5H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYQQQBCYIGTPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2965730.png)
![3-(Oxan-4-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl fluoride](/img/structure/B2965731.png)
![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide](/img/structure/B2965732.png)


![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2965736.png)


![N-(5-chloro-2,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2965745.png)
![N-(4-METHYLPHENYL)-4-[(5Z)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE](/img/structure/B2965746.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide](/img/structure/B2965748.png)
